Potassium hexabromotellurate(IV)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

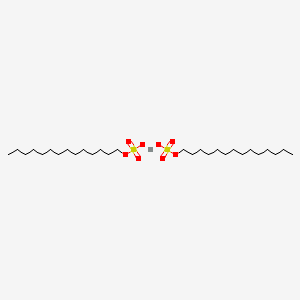

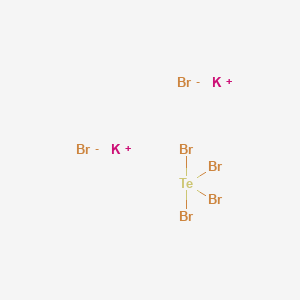

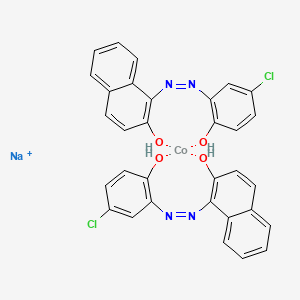

Potassium hexabromotellurate(IV) is a chemical compound with the linear formula K2TeBr6 . It is a crystalline solid and is often used in research .

Molecular Structure Analysis

The molecular formula of Potassium hexabromotellurate(IV) is K2TeBr6 . The molecular weight of this compound is 685.22 .Physical And Chemical Properties Analysis

Potassium hexabromotellurate(IV) is a crystalline solid . It has a molecular weight of 685.22 . The compound is generally stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen

Calorimetric and Spectroscopic Studies

Studies on methylammonium hexabromotellurate (IV) provide insights into its phase transitions and thermodynamic properties. Research conducted by Onoda, Matsuo, and Suga (1986) demonstrated that this compound undergoes various phase transitions, characterized by different temperatures and entropies. These transitions were analyzed in terms of the orientational disorder of methylammonium ions and the electrostatic energy between them, offering valuable information for understanding the behavior of similar compounds (Onoda, Matsuo & Suga, 1986).

Structural and Spectroscopic Analysis

Guanidinium hexabromotellurate(IV) was synthesized and characterized in a study by Storozhuk et al. (2003). The researchers focused on its crystal structure, revealing that it is built from layers of [TeBr6]2− anions and [CH5N3H]+ cations linked by hydrogen bonds. This research highlights the compound's reversible thermochromism, where its spectral behavior changes with temperature, suggesting potential applications in materials science (Storozhuk, Bukvetskii, Mirochnik & Karasev, 2003).

Comparative Studies with Similar Compounds

Research on potassium hexabromoiridate(IV) by Gubanov et al. (2002) developed a new method for its synthesis. This study included X-ray diffraction and various spectroscopic analyses, offering comparative insights into the properties and potential applications of similar bromide compounds, including potassium hexabromotellurate(IV) (Gubanov, Gromilov, Korenev, Venediktov & Asanov, 2002).

Potassium Ion Intercalation Studies

Research on electrochemical potassium ion intercalation into two-dimensional layered MoS2 by Ren et al. (2017) explored the potential applications of potassium-based batteries. This study can provide indirect insights into the behaviors of potassium ions in various compounds, including potassium hexabromotellurate(IV), in terms of their potential use in battery technology (Ren, Zhao, McCulloch & Wu, 2017).

Quantum Resonance Studies

A study by Sasane, Nakamura, and Kubo (1970) on quadrupole resonance of halogens in potassium hexachlorostannate(IV) and hexabromostannate(IV) offered insights into the phase transitions of these compounds. This research might provide comparative knowledge applicable to potassium hexabromotellurate(IV), particularly in understanding its phase transitions and resonance behavior (Sasane, Nakamura & Kubo, 1970).

Safety and Hazards

Potassium hexabromotellurate(IV) is harmful if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound. After handling, it is advised to wash face, hands, and any exposed skin thoroughly .

Eigenschaften

InChI |

InChI=1S/Br4Te.2BrH.2K/c1-5(2,3)4;;;;/h;2*1H;;/q;;;2*+1/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFRPYOIJYYQFO-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[K+].[K+].[Br-].[Br-].Br[Te](Br)(Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br6K2Te |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

685.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium hexabromotellurate(IV) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(12S,13R,18R)-3,16,20-trimethyl-15-oxa-3,20-diazapentacyclo[10.7.1.02,10.04,9.013,18]icosa-2(10),4,6,8-tetraen-17-yl]methanol](/img/structure/B579366.png)

![dimethyl (2S)-2-[[(4S)-4-(decanoylamino)-5-methoxy-5-oxopentanoyl]amino]pentanedioate](/img/structure/B579368.png)

![Furo[2,3-d]pyridazine-4,7-diamine](/img/structure/B579383.png)